2-hydroxy-N-methyl-4-methylsulfanylbutanamide

説明

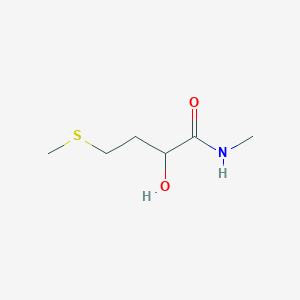

2-hydroxy-N-methyl-4-methylsulfanylbutanamide is an organic compound with the molecular formula C6H13NO2S It is known for its unique structural features, which include a hydroxyl group, a methyl group, and a methylsulfanyl group attached to a butanamide backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-methyl-4-methylsulfanylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybutanoic acid with methylamine and methylthiol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at a moderate temperature, usually around 50-70°C, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The starting materials, 2-hydroxybutanoic acid, methylamine, and methylthiol, are mixed in a reactor, and the reaction is catalyzed using an appropriate catalyst. The reaction mixture is then subjected to purification steps, such as distillation or extraction, to isolate the desired product. The final product is obtained in high purity and yield, suitable for various applications.

化学反応の分析

Types of Reactions

2-hydroxy-N-methyl-4-methylsulfanylbutanamide undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

Reduction: The carbonyl group in the butanamide backbone can be reduced to form an alcohol.

Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium at room temperature.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used. The reaction is usually performed in an inert solvent, such as tetrahydrofuran (THF), at low temperatures.

Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used. The reaction conditions vary depending on the nucleophile but generally involve mild temperatures and solvents like ethanol or water.

Major Products Formed

Oxidation: Ketone or aldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted butanamides, depending on the nucleophile used.

科学的研究の応用

2-hydroxy-N-methyl-4-methylsulfanylbutanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways and target specific enzymes.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

作用機序

The mechanism of action of 2-hydroxy-N-methyl-4-methylsulfanylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play a crucial role in its activity, allowing it to bind to enzymes and receptors. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

2-hydroxy-N-methyl-4-methylsulfanylbutanamide can be compared with other similar compounds, such as:

2-hydroxy-4-methylsulfanylbutanoic acid: This compound lacks the N-methyl group and has different chemical properties and reactivity.

2-hydroxy-N,N-dimethyl-4-methylsulfanylbutanamide: This compound has an additional methyl group on the nitrogen atom, which may affect its biological activity and chemical reactivity.

2-hydroxy-4-methylthiobutanamide: This compound has a similar structure but with a different sulfur-containing group, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

生物活性

2-Hydroxy-N-methyl-4-methylsulfanylbutanamide, also known by its CAS number 49540-21-8, is a compound of interest in the field of medicinal chemistry and pharmacology. Its biological activity has been a subject of various studies, focusing on its potential therapeutic applications and mechanisms of action. This article aims to provide a detailed overview of the biological activity associated with this compound, including research findings, data tables, and case studies.

Chemical Structure

The structural formula of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 175.26 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to modulate various enzymatic pathways, which may lead to therapeutic effects. It has been noted for its potential role in anti-inflammatory responses and as a possible antimicrobial agent.

Antimicrobial Activity

Recent studies have indicated that derivatives of methionine-based compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown minimum inhibitory concentrations (MIC) in the range of 0.6 – 0.9 mg/ml against various bacterial strains, suggesting a promising antimicrobial profile .

Case Studies

-

Effects on Inflammation

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6 during induced inflammatory states. This suggests its potential use as an anti-inflammatory agent . -

Metabolic Profiling

In a metabolomics study involving calves subjected to Gram-negative bacterial endotoxin challenges, the use of compounds like this compound was evaluated for their effects on metabolic profiles. The results indicated alterations in metabolic pathways that could be beneficial for managing endotoxin-induced inflammation .

Summary of Findings

The following table summarizes key findings from various studies related to the biological activity of this compound:

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

- Clinical Trials : Investigating its efficacy and safety in human subjects.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects.

- Formulation Development : Exploring various formulations for enhanced bioavailability and therapeutic outcomes.

特性

IUPAC Name |

2-hydroxy-N-methyl-4-methylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-7-6(9)5(8)3-4-10-2/h5,8H,3-4H2,1-2H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZNEWYJXRCWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026060-80-9 | |

| Record name | 2-hydroxy-N-methyl-4-(methylsulfanyl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。